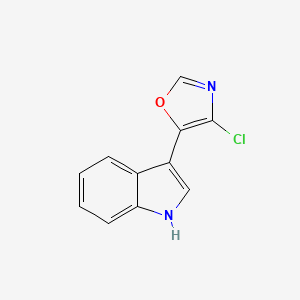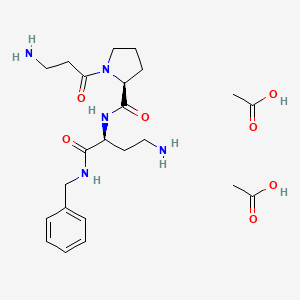
Acétate de Syn-Ake
Vue d'ensemble
Description
Applications De Recherche Scientifique
Syn-Ake acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes, including muscle contraction and neurotransmission.
Medicine: Explored for its potential therapeutic applications in neuromuscular disorders and as a topical treatment for wrinkles.
Mécanisme D'action
Target of Action
Syn-Ake Acetate, also known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic tripeptide that mimics the functionality of Waglerin-1, a peptide found in the venom of the temple viper . Its primary target is the muscular nicotinic acetylcholine receptor (mnAChR) .
Mode of Action
Syn-Ake Acetate acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR), effectively blocking nerve impulses that lead to muscle contractions . As the muscular nicotinic ACh receptors are reversibly blocked, the ion channel remains closed. There is no uptake of Na+ and the muscle cells stay relaxed . The transmission of nerve impulses to the muscles is inhibited and facial muscles are relaxed .
Biochemical Pathways
The biochemical pathway of Syn-Ake Acetate involves the attenuation of neuronal signal transduction , likely by binding to mnAChR . This results in the blocking of Na+ uptake at the postsynaptic membrane, which attenuates muscle cell contractions .
Pharmacokinetics
It is a small molecular weight synthetic peptide, which suggests it may have optimal skin penetration .
Result of Action
The result of Syn-Ake Acetate’s action is a visible reduction in the appearance of wrinkles and laughter lines . It enables the face to relax without losing the ability to express itself . It’s fast-acting, long-lasting, and fully reversible . New studies have confirmed that when used earlier in time, Syn-Ake Acetate helps delay the appearance of wrinkles, with age-freezing effects .
Action Environment
The action environment of Syn-Ake Acetate is primarily the skin, where it is applied topically . It is safe for topical applications and is a preservative-free, glycerine-based aqueous solution . The efficacy of Syn-Ake Acetate may be influenced by environmental factors such as the condition of the skin and the frequency of application.
Orientations Futures
Recent research has identified a growing consumer trend towards highly effective skincare solutions that provide visible and immediate effects . Dipeptide Diaminobutyroyl Benzylamide Diacetate, with its potential to reduce the appearance of wrinkles and delay their onset, fits well within this trend . As such, it’s likely that we’ll see continued interest and research into this molecule and similar synthetic peptides in the future .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acétate de Syn-Ake implique la formation d'une séquence tripeptidique. Le processus comprend généralement les étapes suivantes :
Formation de la liaison peptidique : Les acides aminés sont couplés séquentiellement à l'aide de réactifs de couplage peptidique tels que les carbodiimides.
Protection et déprotection : Des groupes protecteurs sont utilisés pour empêcher les réactions indésirables à des sites spécifiques. Ces groupes sont ensuite éliminés dans des conditions spécifiques.
Purification : Le peptide synthétisé est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC).
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des synthétiseurs de peptides automatisés et des systèmes de purification à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : L'acétate de Syn-Ake subit principalement des réactions de formation de liaison peptidique et d'hydrolyse. Il est stable dans des conditions physiologiques et ne subit pas facilement d'oxydation ou de réduction.
Réactifs et conditions courantes :
Réactifs de couplage peptidique : Carbodiimides, tels que la N,N'-dicyclohexylcarbodiimide (DCC).
Groupes protecteurs : Groupes Boc (tert-butyloxycarbonyle) et Fmoc (9-fluorenylméthoxycarbonyle).
Conditions de déprotection : Conditions acides pour l'élimination du Boc et conditions basiques pour l'élimination du Fmoc.
Produits principaux : Le produit principal de ces réactions est le tripeptide this compound lui-même, qui est utilisé dans diverses formulations pour une application topique .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé modèle pour l'étude de la synthèse peptidique et des relations structure-activité.
Biologie : Étudié pour ses effets sur les processus cellulaires, y compris la contraction musculaire et la neurotransmission.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans les troubles neuromusculaires et comme traitement topique des rides.
5. Mécanisme d'action
L'this compound exerce ses effets en agissant comme un antagoniste au niveau du récepteur nicotinique musculaire de l'acétylcholine (mnAChR). En bloquant ces récepteurs, il inhibe l'absorption des ions sodium (Na+), empêchant la contraction des cellules musculaires. Cela conduit à la relaxation des muscles du visage, réduisant ainsi l'apparence des rides mimétiques .
Composés similaires :
Argireline (Acétyl hexapeptide-8) : Un autre peptide utilisé dans les produits anti-âge, connu pour sa capacité à réduire la profondeur des rides.
Matrixyl (Palmitoyl pentapeptide-4) : Un peptide qui stimule la production de collagène et réduit l'apparence des rides.
Cuivre tripeptide-1 : Connu pour ses propriétés cicatrisantes et anti-inflammatoires.
Unicité de l'this compound : L'this compound est unique dans son mécanisme d'action, imitant l'activité de la Waglerine-1. Ce mode d'action spécifique lui permet de détendre efficacement les muscles du visage et de réduire l'apparence des rides sans affecter la capacité d'exprimer les émotions faciales .
Comparaison Avec Des Composés Similaires
Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.
Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dipeptide diaminobutyroyl benzylamide diacetate can be achieved through a straightforward solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Dde)-OH", "Fmoc-Asp(OtBu)-OH", "Benzylamine", "Diethylamine", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-diisopropylethylamine (DIPEA)", "Acetic anhydride", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Diethyl ether", "Triisopropylsilane (TIPS)", "Piperidine" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Lys(Dde)-OH using 20% piperidine in DMF", "Coupling of Fmoc-Lys(Dde)-OH with Fmoc-Asp(OtBu)-OH using PyBOP and DIPEA in DMF", "Addition of benzylamine to the reaction mixture and coupling using PyBOP and DIPEA in DMF", "Deprotection of Dde group using 2% hydrazine in DMF", "Coupling of diethylamine with the deprotected lysine using PyBOP and DIPEA in DMF", "Acetylation of the dipeptide using acetic anhydride and DIPEA in DCM", "Deprotection of the t-butyl group using TIPS and trifluoroacetic acid in DCM/methanol", "Acetylation of the remaining amino group using acetic anhydride and DIPEA in DCM", "Purification of the final product using preparative HPLC" ] } | |
Numéro CAS |
823202-99-9 |
Formule moléculaire |
C21H33N5O5 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |
Clé InChI |
COUXNAIGHLPOME-MOGJOVFKSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |
SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Syn-Ake interact with its target and what are the downstream effects?
A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []
Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?
A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []
Q3: Are there any computational studies on Syn-Ake and what do they suggest?
A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)
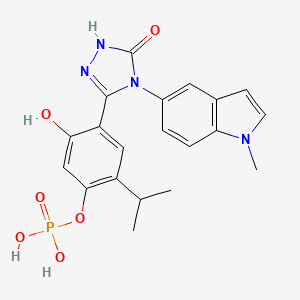

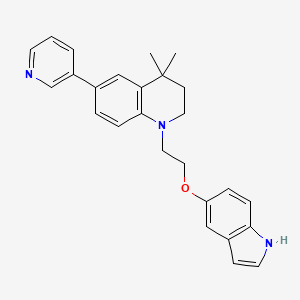
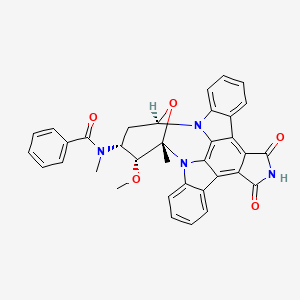
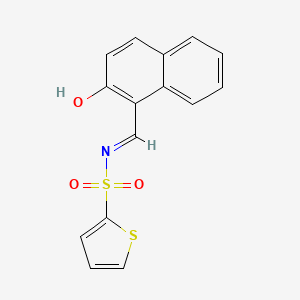
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
